molecular formula C15H12BrClN4O2S B4709866 1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4709866
M. Wt: 427.7 g/mol
InChI Key: SXPUTMOWIJQLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazole ring, and halogenated phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Friedel-Crafts Acylation: This step involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration and Reduction:

    Cyclization Reactions: Formation of the pyrazole and thiazole rings through cyclization reactions involving hydrazines and thioamides.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. The process may also involve purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

    Cyclization: Formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride, palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive properties.

    Material Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A fungicide with a similar phenoxy structure.

    Thiazole Derivatives: Compounds with thiazole rings that exhibit various biological activities.

    Pyrazole Derivatives: Compounds with pyrazole rings used in medicinal chemistry.

Uniqueness

1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN4O2S/c1-9-7-24-15(18-9)19-14(22)12-4-5-21(20-12)8-23-13-3-2-10(17)6-11(13)16/h2-7H,8H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPUTMOWIJQLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

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